molecular formula C18H20N2O3 B14249995 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol CAS No. 334709-94-3

5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol

Cat. No.: B14249995
CAS No.: 334709-94-3
M. Wt: 312.4 g/mol
InChI Key: XIQYYFCCADGRIY-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols. It features a diethylamino group, a nitrophenyl group, and an ethenyl linkage, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine, 4-nitrobenzaldehyde, and phenol.

    Condensation Reaction: The diethylamine reacts with 4-nitrobenzaldehyde in the presence of a base to form an intermediate Schiff base.

    Phenol Addition: The intermediate Schiff base undergoes a condensation reaction with phenol under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and amino groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidized derivatives of the phenol and amino groups.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated or other substituted phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
  • 5-(Dimethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
  • 5-(Diethylamino)-2-[2-(3-nitrophenyl)ethenyl]phenol

Uniqueness

5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

334709-94-3

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

5-(diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol

InChI

InChI=1S/C18H20N2O3/c1-3-19(4-2)17-12-9-15(18(21)13-17)8-5-14-6-10-16(11-7-14)20(22)23/h5-13,21H,3-4H2,1-2H3

InChI Key

XIQYYFCCADGRIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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